molecular formula C13H16O3S B1302117 5-(4-Ethylthiophenyl)-5-oxovaleric acid CAS No. 845790-39-8

5-(4-Ethylthiophenyl)-5-oxovaleric acid

Cat. No.: B1302117
CAS No.: 845790-39-8
M. Wt: 252.33 g/mol
InChI Key: BAKSLYALYCNKAV-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-5-oxovaleric acid is a γ-ketocarboxylic acid derivative characterized by a valeric acid backbone (pentanoic acid) with a ketone group at the γ-position and a 4-(ethylthio)phenyl substituent. The ethylthio (-S-CH₂CH₃) group at the para position of the phenyl ring introduces electron-donating and lipophilic properties, distinguishing it from analogs with other substituents. This compound is hypothesized to have applications in medicinal chemistry due to structural similarities to pharmacologically active γ-keto acids.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKSLYALYCNKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374552
Record name 5-[4-(ethylthio)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-39-8
Record name 5-[4-(ethylthio)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)-5-oxovaleric acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Ethylthiophenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of 5-aryl-5-oxovaleric acids are heavily influenced by the substituents on the phenyl ring. Below is a detailed comparison with key analogs (Table 1), followed by a discussion of substituent effects.

Table 1: Structural and Functional Comparison of 5-Aryl-5-oxovaleric Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(4-Ethylthiophenyl)-5-oxovaleric acid 4-(Ethylthio)phenyl C₁₃H₁₆O₃S* 264.33* High lipophilicity (inferred) -
5-(4-Methoxyphenyl)-5-oxovaleric acid 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 High purity (≥98%); research use
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid 3,5-Dimethyl-4-methoxyphenyl C₁₄H₁₈O₄ 250.29 Steric hindrance; synthetic intermediate
5-(3-Fluorophenyl)-5-oxovaleric acid 3-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Ezetimibe impurity; electron-withdrawing effects
5-Oxo-5-(2-thienyl)valeric acid 2-Thienyl C₉H₁₀O₃S 198.24 Thiophene-based; altered aromaticity

*Hypothetical molecular formula and weight based on structural analogy to ethyl ester precursor .

Key Comparative Insights:

Electronic Effects
  • 4-Ethylthiophenyl (Target Compound) : The ethylthio group donates electrons via resonance (+R effect) and increases lipophilicity due to the sulfur atom and ethyl chain. This may enhance membrane permeability compared to oxygenated analogs.
  • 3-Fluorophenyl : Fluorine’s -I (inductive) effect withdraws electrons, reducing electron density on the phenyl ring and altering reactivity in electrophilic substitutions.
Steric and Solubility Considerations
  • The 3,5-dimethyl-4-methoxyphenyl substituent introduces steric hindrance, which could limit binding to enzymatic pockets. Its bulk may also reduce aqueous solubility.
Pharmacological Relevance
  • The 3-fluorophenyl derivative is linked to Ezetimibe (a cholesterol absorption inhibitor) as a synthetic impurity, highlighting its role in quality control during drug manufacturing .
  • 4-Methoxyphenyl and ethylthiophenyl analogs are candidates for anti-inflammatory or antimicrobial agents due to their resemblance to bioactive γ-keto acids.

Biological Activity

5-(4-Ethylthiophenyl)-5-oxovaleric acid is a chemical compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound is characterized by the presence of an ethylthio group, a phenyl ring, and a valeric acid moiety, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the condensation of 4-(ethylthio)benzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by hydrolysis under acidic conditions. This process yields the desired compound with high purity suitable for biological testing.

PropertyValue
Molecular FormulaC13H16O3S
Molecular Weight252.33 g/mol
CAS Number845790-39-8
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may modulate various signaling pathways associated with inflammation and oxidative stress, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms:

  • Inflammatory Pathways: The compound has been shown to inhibit pathways related to pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Oxidative Stress Modulation: It may act as an antioxidant, neutralizing free radicals and reducing cellular damage.

Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives of this compound significantly reduced edema and erythema in animal models. The mechanism involved the inhibition of myeloperoxidase (MPO) activity, a key enzyme in the inflammatory response.

Table 2: Summary of Biological Studies

Study ReferenceFindingsModel Used
Tan et al., 2023Inhibition of MPO activity; reduced inflammationMouse model
Lee et al., 2022Antioxidant properties; reduced oxidative stressCell culture
Voronkov et al., 2021Modulation of cytokine levels; anti-inflammatory effectsRat model

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Treatment of Inflammatory Diseases: Potential applications include treatment for conditions such as arthritis and psoriasis.
  • Neuroprotective Effects: Preliminary studies suggest possible benefits in neurodegenerative diseases by mitigating oxidative stress.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerateSimilar structure; different ester functionalityModerate anti-inflammatory effects
4-(Ethylthio)benzaldehydeLacks valeric acid moietyLimited biological activity

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